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Lincomycin 2,4-Diphosphate -

Lincomycin 2,4-Diphosphate

Catalog Number: EVT-13983204
CAS Number:
Molecular Formula: C18H36N2O12P2S
Molecular Weight: 566.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lincomycin was first isolated from Streptomyces lincolnensis in Lincoln, Nebraska. The natural fermentation process produces lincomycin, which can then be chemically modified to create its phosphate derivatives. Lincomycin 2,4-Diphosphate can be synthesized in the laboratory or produced on an industrial scale through fermentation followed by chemical modification.

Classification

Lincomycin 2,4-Diphosphate belongs to the class of lincosamide antibiotics. It is classified as a small molecule and is recognized for its antibacterial properties. The compound is specifically categorized under anti-infective agents and protein synthesis inhibitors.

Synthesis Analysis

Methods

The synthesis of Lincomycin 2,4-Diphosphate typically involves the phosphorylation of lincomycin using phosphoric acid or its derivatives. This process is conducted in an aqueous medium with controlled pH levels to optimize yield and purity.

Technical Details

  1. Phosphorylation Reaction: Lincomycin reacts with phosphoric acid under specific conditions that facilitate the introduction of diphosphate groups.
  2. Reaction Conditions: The reaction is performed at a controlled temperature and pH to ensure that the diphosphate groups are effectively integrated into the lincomycin structure.
  3. Industrial Production: On a larger scale, the process begins with the fermentation of Streptomyces lincolnensis, followed by chemical modifications to introduce diphosphate groups.
Molecular Structure Analysis

Structure

The molecular formula for Lincomycin 2,4-Diphosphate is C18H36N2O12P2SC_{18}H_{36}N_{2}O_{12}P_{2}S, with a molecular weight of approximately 502.54 g/mol. The structure consists of a core lincosamide framework with additional phosphate groups that enhance its pharmacological properties.

Data

  • IUPAC Name: (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
  • CAS Number: 154-21-2
  • Chemical Structure Representation: The structural representation includes a lincosamide backbone with two phosphate moieties attached.
Chemical Reactions Analysis

Reactions

Lincomycin 2,4-Diphosphate undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the release of phosphate groups.
  2. Degradation Pathways: Studies have shown that lincomycin derivatives exhibit different degradation pathways depending on pH levels and temperature conditions.

Technical Details

The hydrolysis rates and mechanisms have been studied extensively. For instance, the apparent first-order rate constants for hydrolysis are influenced by pH and temperature, indicating that the reactivity of lincomycin derivatives varies significantly under different environmental conditions.

Mechanism of Action

Lincomycin 2,4-Diphosphate functions primarily as an inhibitor of bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria:

  1. Binding Interaction: The compound mimics tRNA structures and interacts with the ribosomal RNA (23S rRNA), preventing peptide bond formation.
  2. Inhibition Process: This binding inhibits bacterial growth by obstructing protein synthesis essential for bacterial proliferation.

Data

Research indicates that lincomycin derivatives exhibit varying binding affinities and mechanisms compared to other antibiotics like clindamycin, which may influence their clinical effectiveness.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: The compound is soluble in water due to its phosphate groups.
  • Stability: Stability studies indicate that lincomycin derivatives are sensitive to hydrolysis under acidic conditions but maintain integrity at neutral pH levels.
Applications

Lincomycin 2,4-Diphosphate has several scientific uses:

  1. Antibacterial Agent: It is primarily used in research settings to study bacterial resistance mechanisms and protein synthesis inhibition.
  2. Pharmaceutical Development: The compound serves as a lead structure for developing new antibiotics with improved efficacy against resistant strains.
  3. Biochemical Research: Its role in protein synthesis makes it valuable for studies related to ribosomal function and antibiotic action mechanisms.
Biosynthesis and Metabolic Engineering of Lincomycin Derivatives

Enzymatic Pathways for Lincomycin 2,4-Diphosphate Formation

Lincomycin 2,4-diphosphate is a phosphorylated derivative of the natural antibiotic lincomycin A, produced by Streptomyces lincolnensis. Its biosynthesis originates from two primary precursors: a modified octose sugar (methylthiolincosamide, MTL) and the amino acid derivative N-methyl-4-propyl-L-proline (PPL). The MTL moiety arises from the pentose phosphate pathway, where the transaldolase LmbR catalyzes a C3 transfer from ᴅ-fructose 6-phosphate or ᴅ-sedoheptulose 7-phosphate to ᴅ-ribose 5-phosphate, forming octulose 8-phosphate. Subsequent isomerization by LmbN yields octose 8-phosphate [1] [6].

The conversion of GDP-ᴅ-erythro-α-ᴅ-gluco-octose (11) to GDP-ᴅ-α-ᴅ-lincosamide (12)—the thiooctose core of lincomycin—requires four enzymes: LmbM (C4 epimerase), LmbL (dehydrogenase), CcbZ (homolog of LmbZ, dehydratase), and CcbS (homolog of LmbS, transaminase). These collectively enable 6-epimerization, 6,8-dehydration, 4-epimerization, and 6-transamination [1]. Sulfur incorporation is mediated by LmbT, which substitutes GDP with ergothioneine (EGT), followed by amidation via LmbC and LmbD. The final steps involve thiol exchange (catalyzed by LmbV) and hydrolysis (LmbE) to form the free thiol intermediate [1] [6].

  • Phosphorylation Mechanism: While diphosphorylation at C2 and C4 positions remains underexplored, in vitro studies suggest promiscuous phosphotransferases modify hydroxyl groups of the octose core. This modification enhances solubility and alters ribosomal binding affinity [7].

Table 1: Key Enzymes in Lincomycin 2,4-Diphosphate Biosynthesis

EnzymeFunctionIntermediate
LmbRTransaldolase; synthesizes octulose 8-phosphateᴅ-Ribose 5-phosphate → Octulose 8-phosphate
LmbNIsomerase; converts octulose 8-phosphate to octose 8-phosphateOctulose 8-phosphate → Octose 8-phosphate
LmbM/LmbL/CcbZ/CcbSMulti-enzyme complex for GDP-octose maturationGDP-ᴅ-erythro-α-ᴅ-gluco-octose → GDP-ᴅ-α-ᴅ-lincosamide
LmbTSulfur incorporation via ergothioneine substitutionGDP-lincosamide → EGT conjugate
LmbV/LmbEThiol exchange (mycothiol) and hydrolysisEGT conjugate → Free thiol
Putative kinasePhosphotransferase; diphosphorylation at C2/C4Lincomycin → Lincomycin 2,4-diphosphate

Role of Phosphotransferases in Post-Biosynthetic Modifications

Post-biosynthetic modifications of lincomycin are critical for generating derivatives with improved pharmacological properties. Phosphotransferases catalyze the ATP-dependent phosphorylation of hydroxyl groups at C2 and C4 of the lincosamide core. Unlike the O-phosphotransferases in clindamycin biosynthesis (which selectively phosphorylate C3), lincomycin 2,4-diphosphate formation suggests broad substrate flexibility of modifying enzymes [7].

  • Structural Implications: Phosphorylation masks polar groups, increasing solubility and altering interactions with the 50S ribosomal subunit. In silico docking simulations reveal that 2,4-diphosphorylation reduces hydrogen bonding to rRNA nucleotides A2058 and G2505, potentially affecting antibacterial potency [7].
  • Biocatalytic Tools: Engineered phosphotransferases (e.g., based on ClnK from clindamycin pathways) have been tested for regioselective phosphorylation. Mutations in substrate-binding pockets (e.g., W150A in ClnK) enable C2/C4-diphosphate formation, though yields remain low (≤15%) [4] [10].

Genetic Regulation of lmb Cluster in Streptomyces lincolnensis

The lmb biosynthetic gene cluster spans 35 kb and encodes 26 genes, including structural enzymes, transporters, and regulators. Three hierarchical regulators orchestrate lincomycin production:

  • LmbU: A cluster-situated regulator (CSR) that directly activates lmbA (γ-glutamyltransferase), lmbW (methyltransferase), lmbJ (PPL N-methyltransferase), and lmbC (acyl-AMP ligase). It binds the palindromic sequence 5′-CGCCGGCG-3′ in promoter regions. Overexpression of lmbU increases lincomycin titers 5-fold, while its deletion abolishes production [6] [9].
  • BldD: A global developmental regulator that binds AATTGTTTCACATT motifs upstream of lmbA, lmbR, and lmbW. BldD deletion blocks sporulation and lincomycin synthesis, confirming its dual role in differentiation and antibiotic production [8].
  • PcaV: A MarR-family repressor that indirectly inhibits lmb genes by activating ramR (a transcriptional repressor). Deletion of pcaV increases lincomycin yield by 40% [9].

Additionally, LcbR1 (GntR family) represses lmbU, creating a feedback loop that fine-tunes pathway flux [3].

Table 2: Regulatory Genes in the lmb Cluster

RegulatorTypeTarget GenesEffect on LincomycinBinding Motif
LmbUTranscriptional activatorlmbA, lmbW, lmbJ5-fold increase if overexpressed5′-CGCCGGCG-3′
BldDGlobal developmental regulatorlmbA, lmbR, lmbWEssential for production5′-AATTGTTTCACATT-3′
PcaVMarR-family repressorramR (indirect)40% increase if deleted5′-TCAGnnnnCTGA-3′
LcbR1GntR-family repressorlmbURepresses productionUndetermined

Comparative Analysis of Lincomycin and Clindamycin Biosynthetic Pathways

Clindamycin, a semi-synthetic derivative of lincomycin, features C7 chlorine substitution and C3 inversion/epimerization. However, the biosynthetic pathways diverge primarily in post-assembly modifications:

  • S-Alkyl Tail Diversification:
  • Lincomycin A: The PLP-dependent enzyme LmbF catalyzes β-elimination of S-glycosyl-L-cysteine, yielding a thiol that is S-methylated by LmbG [4] [10].
  • Celesticetin (clindamycin precursor): CcbF (LmbF homolog) performs oxidative deamination/decarboxylation to generate S-acetaldehyde, later reduced to S-ethanol and salicylated [4].
  • Structural Determinants: Active-site residues in LmbF (Asn205, Leu83′) versus CcbF (Tyr195, Tyr72′) control reaction outcomes. Mutagenesis of CcbF (Y72′L/Y226F) switches its activity to LmbF-like β-elimination [4] [10].
  • Metabolic Engineering:
  • Mutasynthesis: Deletion of lmbX (PPL pathway) in S. lincolnensis enables feeding of non-natural proline analogs (e.g., 4-butyl-L-proline), yielding 4′-butyllincomycin with enhanced activity against Staphylococcus [2].
  • Hybrid Antibiotics: Co-expression of ccbFY72′L and lmbG in S. lincolnensis produces S-acetamide-lincosamide, an unnatural derivative [4] [10].

Table 3: Pathway Comparison: Lincomycin vs. Clindamycin Precursors

FeatureLincomycin ACelesticetin (Clindamycin Precursor)Engineered Hybrid
Amino Acid MoietyN-methyl-4-propyl-L-prolineN-methyl-L-prolineN-methyl-4-pentyl-L-proline
S-Alkyl TailS-MethylS-Salicylate ethanolamideS-Acetamide
Key Modification EnzymeLmbF (β-elimination)CcbF (oxidative deamination)CcbFY72′L mutant
Tailoring StepLmbG (methyltransferase)CcbG (salicylate ligase)None required
BioactivityGram-positive spectrumBroader spectrumEnhanced ribosomal binding

Properties

Product Name

Lincomycin 2,4-Diphosphate

IUPAC Name

[(2R,3R,6R)-4-hydroxy-2-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate

Molecular Formula

C18H36N2O12P2S

Molecular Weight

566.5 g/mol

InChI

InChI=1S/C18H36N2O12P2S/c1-5-6-10-7-11(20(3)8-10)17(23)19-12(9(2)21)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,21-22H,5-8H2,1-4H3,(H,19,23)(H2,24,25,26)(H2,27,28,29)/t9-,10-,11+,12-,13?,14-,15-,16?,18-/m1/s1

InChI Key

GQOJXCBQPMDETP-DUWVIQLRSA-N

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)O

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@@H](C)O

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